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Compound of Interest

Compound Name: 2-Iodobutane, (2S)-

Cat. No.: B8253716 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

structural characteristics of chiral molecules like (S)-2-Iodobutane is paramount. This guide

provides a comparative analysis of the spectroscopic data for (S)-2-Iodobutane and its

halogenated analogs, supported by detailed experimental protocols and logical workflows.

This document presents a comprehensive comparison of the Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic data for (S)-2-Iodobutane, alongside its bromo- and

chloro-analogs. The data is organized for easy comparison, and detailed experimental

methodologies are provided to ensure reproducibility. It is important to note that much of the

publicly available data does not specify the stereoisomer, and therefore the presented data

largely pertains to the racemic mixtures of 2-halobutanes.

Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-

iodobutane, 2-bromobutane, and 2-chlorobutane.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift (δ, ppm) &
Multiplicity

Assignment

2-Iodobutane ~4.15 (sextet) CH-I

~1.9 (m) CH₂

~1.7 (d) CH₃ (adjacent to CH-I)

~1.0 (t) CH₃ (terminal)

2-Bromobutane ~4.1 (m) CH-Br

~1.8 (m) CH₂

~1.7 (d) CH₃ (adjacent to CH-Br)

~1.0 (t) CH₃ (terminal)

2-Chlorobutane ~4.0 (m) CH-Cl

~1.7 (m) CH₂

~1.5 (d) CH₃ (adjacent to CH-Cl)

~1.0 (t) CH₃ (terminal)

Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ, ppm) Assignment

2-Iodobutane ~36.0 CH-I[1]

~32.4 CH₂[1]

~28.5 CH₃ (adjacent to CH-I)[1]

~14.2 CH₃ (terminal)[1]

2-Bromobutane ~55.0 CH-Br

~33.0 CH₂

~25.0 CH₃ (adjacent to CH-Br)

~11.0 CH₃ (terminal)

2-Chlorobutane ~60.0 CH-Cl

~33.0 CH₂

~25.0 CH₃ (adjacent to CH-Cl)

~11.0 CH₃ (terminal)

Table 3: IR Spectroscopic Data
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Compound Absorption Band (cm⁻¹) Assignment

2-Iodobutane ~2845-2975 C-H stretch[2]

~1365-1470 C-H bend[2]

~500-600 C-I stretch[2]

2-Bromobutane ~2845-2975 C-H stretch[3]

~1270-1470 C-H bend[3]

~550-650 C-Br stretch[3]

2-Chlorobutane ~2850-2960 C-H stretch

~1400-1500 C-H bend

~600-800 C-Cl stretch

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of the liquid 2-halobutane sample was dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃).

The solution was transferred to a 5 mm NMR tube.[4]

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0

ppm).

¹H NMR Spectroscopy:

Spectrometer: 400 MHz Bruker Avance Spectrometer

Pulse Program: Standard single-pulse sequence

Number of Scans: 16
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Spectral Width: -2 to 12 ppm

Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz Bruker Avance Spectrometer

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 256

Spectral Width: -10 to 220 ppm

Relaxation Delay: 2.0 s

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A drop of the neat liquid 2-halobutane sample was placed between two

potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition:

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer

Mode: Transmission

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of (S)-2-Iodobutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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